molecular formula C17H16O B11873630 6-Methoxy-4-phenyl-1,2-dihydronaphthalene CAS No. 6273-71-8

6-Methoxy-4-phenyl-1,2-dihydronaphthalene

Cat. No.: B11873630
CAS No.: 6273-71-8
M. Wt: 236.31 g/mol
InChI Key: GYDWOGAVGLSTDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Methoxy-4-phenyl-1,2-dihydronaphthalene is a chemical compound belonging to the class of dihydronaphthalenes. These compounds are known for their presence in various natural products and their significant biological activities. The structure of this compound consists of a naphthalene ring system with a methoxy group at the 6th position and a phenyl group at the 4th position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methoxy-4-phenyl-1,2-dihydronaphthalene can be achieved through several methods. One common approach involves the dearomatisation of naphthalene derivatives by the nucleophilic addition of organometallic reagents. This method is convenient but may have limitations in substrate applicability .

Industrial Production Methods: Industrial production methods for this compound often involve catalytic processes. For example, the catalytic synthesis of substituted 1,2-dihydronaphthalenes via metalloradical activation of o-styryl N-tosyl hydrazones has been reported .

Chemical Reactions Analysis

Types of Reactions: 6-Methoxy-4-phenyl-1,2-dihydronaphthalene undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of quinones or other oxidized products.

    Reduction: Reduction reactions can convert the compound into more saturated derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce more saturated hydrocarbons .

Scientific Research Applications

6-Methoxy-4-phenyl-1,2-dihydronaphthalene has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Methoxy-4-phenyl-1,2-dihydronaphthalene involves its interaction with specific molecular targets. For instance, as a fluorescent ligand, it binds to estrogen receptors, allowing for the visualization and study of these receptors in biological systems. Additionally, its inhibitory effect on aldosterone synthase involves the disruption of the enzyme’s activity, which can be beneficial in treating conditions like congestive heart failure .

Comparison with Similar Compounds

Uniqueness: 6-Methoxy-4-phenyl-1,2-dihydronaphthalene is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

6273-71-8

Molecular Formula

C17H16O

Molecular Weight

236.31 g/mol

IUPAC Name

6-methoxy-4-phenyl-1,2-dihydronaphthalene

InChI

InChI=1S/C17H16O/c1-18-15-11-10-14-8-5-9-16(17(14)12-15)13-6-3-2-4-7-13/h2-4,6-7,9-12H,5,8H2,1H3

InChI Key

GYDWOGAVGLSTDL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(CCC=C2C3=CC=CC=C3)C=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.